molecular formula C5H10N2O2 B2372048 6-(Aminomethyl)morpholin-3-one CAS No. 793644-35-6

6-(Aminomethyl)morpholin-3-one

Cat. No.: B2372048
CAS No.: 793644-35-6
M. Wt: 130.147
InChI Key: RRAANKOMZXHCIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)morpholin-3-one typically involves the reaction of amino alcohols with α-haloacid chlorides. A common method includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally, reduction to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include the use of solid-phase synthesis techniques to enhance yield and purity . Additionally, the use of transition metal catalysis can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted morpholines and morpholinones, which have significant applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(aminomethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAANKOMZXHCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-((dibenzylamino)methyl)morpholin-3-one (340 mg, 1.09 mmol), Pd(OH)2/C (170 mg) in EtOH (30 mL) was stirred equipped under H2 balloon overnight. The solution was filtered and concentrated to give white oil. The crude product was used directly for next step without purification.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One

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